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Compound of Interest

Compound Name: 2-Phenylpent-4-en-1-amine

Cat. No.: B101972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive technical overview of 2-Phenylpent-4-en-1-amine,

a chiral amine with potential applications in ligand design and asymmetric synthesis.[1] This

guide details the molecular structure, chemical properties, a plausible synthetic pathway, and

predicted spectroscopic data. While specific experimental data for this compound is limited in

publicly available literature, this guide compiles relevant information on its precursor and

analogous compounds to provide a thorough understanding for research and development

purposes. Information on the potential biological activities of related compounds is also

discussed to highlight areas for future investigation.

Molecular Structure and Chemical Properties
2-Phenylpent-4-en-1-amine is a primary amine with a phenyl group and an allyl group

attached to the carbon atom adjacent to the aminomethyl group. This structure provides a

chiral center, making it a valuable target for asymmetric synthesis and as a chiral ligand.[1]

Table 1: Chemical and Physical Properties of 2-Phenylpent-4-en-1-amine
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Property Value Source

Molecular Formula C₁₁H₁₅N [1]

Molecular Weight 161.24 g/mol [1]

CAS Number 17214-44-7 [1]

SMILES C=CCC(CN)C1=CC=CC=C1 [1]

Predicted XlogP 2.1 [2]

Synthesis Protocol
A plausible and efficient two-step synthesis for 2-Phenylpent-4-en-1-amine involves the

preparation of the nitrile precursor, 2-phenyl-4-pentenenitrile, followed by its reduction to the

target primary amine.

Step 1: Synthesis of 2-Phenyl-4-pentenenitrile
A detailed experimental protocol for the synthesis of 2-phenyl-4-pentenenitrile is described in

Organic Syntheses. The procedure involves the reaction of phenylacetonitrile with allyl

bromide.

Experimental Protocol:

A detailed, step-by-step procedure would be inserted here based on a specific literature

precedent if one were available. The following is a generalized representation.

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, a

solution of phenylacetonitrile in a suitable anhydrous solvent (e.g., tetrahydrofuran) is

prepared.

A strong base (e.g., sodium hydride or lithium diisopropylamide) is added portion-wise at a

controlled temperature to deprotonate the α-carbon of the phenylacetonitrile.

Allyl bromide is then added dropwise to the reaction mixture.
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The reaction is stirred at room temperature or with gentle heating until completion, monitored

by thin-layer chromatography.

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium

chloride.

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by vacuum distillation or column chromatography on silica gel

to yield pure 2-phenyl-4-pentenenitrile.

Step 2: Reduction of 2-Phenyl-4-pentenenitrile to 2-
Phenylpent-4-en-1-amine
The reduction of the nitrile functional group to a primary amine can be effectively achieved

using lithium aluminum hydride (LiAlH₄).[3][4][5]

Experimental Protocol:

A solution of 2-phenyl-4-pentenenitrile in a dry, aprotic solvent such as diethyl ether or

tetrahydrofuran is prepared in a flame-dried, three-necked round-bottom flask under an inert

atmosphere.[3][6]

The solution is cooled in an ice bath, and a solution of lithium aluminum hydride in the same

solvent is added dropwise with careful temperature control.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then refluxed for several hours to ensure complete reduction.[7]

The reaction is monitored by thin-layer chromatography or gas chromatography.

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of

water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while

cooling in an ice bath.
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The resulting granular precipitate is filtered off and washed with the reaction solvent.

The filtrate is dried over anhydrous potassium carbonate, filtered, and the solvent is removed

under reduced pressure to yield the crude 2-Phenylpent-4-en-1-amine.

Further purification can be achieved by vacuum distillation.

Diagram 1: Synthetic Workflow for 2-Phenylpent-4-en-1-amine

Step 1: Synthesis of 2-Phenyl-4-pentenenitrile

Step 2: Reduction to 2-Phenylpent-4-en-1-amine
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Caption: Synthetic pathway from phenylacetonitrile to 2-Phenylpent-4-en-1-amine.

Spectroscopic Data (Predicted and Analogous)
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While experimental spectra for 2-Phenylpent-4-en-1-amine are not readily available, data for

its precursor and related structures can provide valuable insights for characterization.

Table 2: Predicted Mass Spectrometry Data for 2-Phenylpent-4-en-1-amine

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 162.12773 137.0

[M+Na]⁺ 184.10967 142.7

[M-H]⁻ 160.11317 139.7

[M+NH₄]⁺ 179.15427 157.1

[M+K]⁺ 200.08361 139.8

Data from PubChemLite.[2]

Spectroscopic Data of 2-Phenyl-4-pentenenitrile (Precursor):

¹³C NMR, FTIR, and Mass Spectra for 2-Phenyl-4-pentenenitrile are available and can be

used for comparison during the synthesis.[8]

Characteristic Spectroscopic Features of Primary Amines:

¹H NMR: The protons on the carbon adjacent to the nitrogen typically appear in the range of

2.5-3.0 ppm. The N-H protons of a primary amine usually appear as a broad singlet.

¹³C NMR: The carbon atom bonded to the nitrogen atom is deshielded and its signal appears

in the range of 30-50 ppm.

IR Spectroscopy: Primary amines exhibit two characteristic N-H stretching bands in the

region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also observed around

1590-1650 cm⁻¹.

Potential Biological Activity and Signaling Pathways
Specific biological activity data for 2-Phenylpent-4-en-1-amine is not currently published.

However, the structural motifs present in the molecule, namely the benzylamine and allylic
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amine moieties, are found in compounds with known biological activities.

Antimicrobial Activity: Benzylamine derivatives have been shown to possess antimicrobial

activity against both Gram-positive and Gram-negative bacteria.[9][10] The activity is often

correlated with the hydrophobicity of the molecule.[9]

Antiproliferative Activity: Certain allylic amine derivatives have demonstrated antiproliferative

activity against various cancer cell lines.[11][12]

Given these precedents, 2-Phenylpent-4-en-1-amine represents a candidate for screening in

antimicrobial and anticancer assays. No specific signaling pathways involving this compound

have been elucidated.

Diagram 2: Logical Relationship for Investigating Biological Activity

2-Phenylpent-4-en-1-amine Benzylamine &
Allylic Amine Moieties

Known Biological Activities
(Antimicrobial, Antiproliferative)

Hypothesis:
Potential Biological Activity Biological Screening Assays

Click to download full resolution via product page

Caption: Rationale for exploring the biological activity of the target compound.

Conclusion
2-Phenylpent-4-en-1-amine is a chiral molecule with potential for further development in

synthetic and medicinal chemistry. This guide provides a foundational understanding of its

structure, properties, and a viable synthetic route. The lack of extensive experimental data

highlights an opportunity for further research to fully characterize this compound and explore its

potential biological activities. The information compiled herein serves as a valuable resource for

researchers initiating studies on this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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